1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The specific structure of this compound includes a benzimidazole core with a bromine atom and a pentyloxy group attached to a phenyl ring, making it a unique and versatile molecule.
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, and the product can be easily separated using hexane and water washes. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness.
Analyse Chemischer Reaktionen
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anti-inflammatory properties. This specific compound may be explored for similar therapeutic applications.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The presence of the bromine atom and pentyloxy group can enhance its binding affinity and specificity towards these targets, leading to effective inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- can be compared with other similar compounds such as:
- 2-(5-Bromo-2-ethoxy-phenyl)-1H-benzimidazole
- 2-(5-Bromo-2-hexyloxy-phenyl)-1H-benzimidazole
- 2-(5-Bromo-2-dodecyloxy-phenyl)-1H-benzimidazole
- 2-(5-Bromo-2-isobutoxy-phenyl)-1H-benzimidazole
These compounds share a similar benzimidazole core but differ in the length and type of the alkoxy group attached to the phenyl ring. The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
62871-36-7 |
---|---|
Molekularformel |
C18H19BrN2O |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
2-(5-bromo-2-pentoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C18H19BrN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21) |
InChI-Schlüssel |
SVXFZNKSGBPALU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.